Researchers requiring lipid-based softgel or non-aqueous assays face phase separation risk when using water-soluble clomethiazole edisylate salt. The lipophilic free base (oily liquid) resolves this, ensuring homogeneous lipid-matrix encapsulation.
Procure the exact free-base form for reproducible formulation and behavioral pharmacology.
Clomethiazole (CAS 533-45-9) is a thiazole derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. Unlike its water-soluble edisylate salt, the clomethiazole free base is a viscous, pale yellow oily liquid at room temperature, making it highly lipophilic and miscible with organic solvents[1]. This distinct physical state dictates its procurement for specific lipid-based formulation workflows and non-aqueous assay environments. Industrially and scientifically, it is utilized as a critical benchmark in neuropharmacology, particularly in models of acute alcohol withdrawal syndrome (AWS) and cerebral ischemia, where its specific binding at the barbiturate/picrotoxin site provides targeted inhibitory transmission enhancement without the off-target effects common to traditional barbiturates [2].
Substituting clomethiazole free base (CAS 533-45-9) with standard benzodiazepines (like diazepam) or its own edisylate salt fundamentally compromises both processability and experimental integrity. In formulation procurement, replacing the free base with the edisylate salt shifts the material from a lipid-soluble oil to a water-soluble crystalline powder, immediately causing phase separation in lipophilic delivery systems such as medium-chain triglyceride softgels [1]. Biologically, generic GABAergic substitutes like diazepam lack clomethiazole's specific neuroprotective efficacy against excitotoxicity and require significantly higher rates of adjunctive antipsychotics in in vivo models of agitation [2]. Consequently, substituting the free base introduces unacceptable confounding variables in behavioral assays and critical failures in lipid-matrix manufacturing.
Clomethiazole free base (CAS 533-45-9) is a viscous oily liquid at room temperature, which necessitates specific handling for lipid-based formulations, such as encapsulation in soft gelatin capsules using medium-chain triglycerides [1]. In contrast, clomethiazole edisylate (CAS 1867-58-9) is a white crystalline powder that is freely soluble in water but practically insoluble in lipophilic matrices. Procurement of the free base is strictly required when developing non-aqueous, lipophilic delivery systems or organic-solvent-based assays where the aqueous solubility of the edisylate salt would cause phase separation or formulation failure.
| Evidence Dimension | Physical state and matrix solubility |
| Target Compound Data | Viscous oily liquid, miscible with organic solvents and lipids |
| Comparator Or Baseline | Clomethiazole edisylate (white crystalline powder, freely soluble in water) |
| Quantified Difference | Complete phase and solubility divergence (lipophilic oil vs. hydrophilic solid) |
| Conditions | Standard ambient temperature and pressure formulation workflows |
Procurement must match the exact salt/free base form to the target solvent system; the free base is non-negotiable for lipid-based encapsulation and lipophilic assays.
In comparative evaluations of acute withdrawal and agitation, clomethiazole demonstrates a significantly faster reduction in symptoms compared to diazepam, directly impacting the need for secondary medications. Clinical data shows that concomitant antipsychotic medication is required in only 1.3% of clomethiazole-treated subjects, compared to 10.5% for those treated with diazepam [1]. This pronounced efficacy profile makes clomethiazole a quantitatively differentiated benchmark in behavioral assays where minimizing polypharmacy is critical to isolating the primary drug effect.
| Evidence Dimension | Requirement for concomitant antipsychotic medication |
| Target Compound Data | 1.3% requirement |
| Comparator Or Baseline | Diazepam (10.5% requirement) |
| Quantified Difference | 8.82 times higher odds of requiring adjunctive therapy with diazepam |
| Conditions | Acute alcohol withdrawal syndrome treatment protocols |
Researchers and formulators select clomethiazole to achieve rapid, standalone sedative efficacy without the confounding variables introduced by adjunctive antipsychotics.
Clomethiazole is utilized as a benchmark neuroprotectant in models of global and focal cerebral ischemia. In primary cortical culture models subjected to Oxygen-Glucose Deprivation (OGD), clomethiazole at 50 μM consistently demonstrates approximately 125% cell viability over vehicle controls [1]. Furthermore, against 1 mM glutamate toxicity, clomethiazole elicits significant neuroprotection (47.3% ± 7.1% viability improvement), an effect distinct from standard anxiolytics and heavily dependent on specific GABAA receptor potentiation.
| Evidence Dimension | Cell viability post-insult (OGD and Glutamate toxicity) |
| Target Compound Data | ~125% over vehicle in OGD; 47.3% protection against glutamate |
| Comparator Or Baseline | Vehicle control (0% protection baseline) |
| Quantified Difference | >47% absolute increase in cell viability during excitotoxic events |
| Conditions | In vitro primary cortical cultures under OGD or 1 mM glutamate exposure |
Provides a validated, quantifiable baseline for neuroprotection assays where standard benzodiazepines fail to prevent excitotoxic neuronal death.
While clomethiazole acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor, its electrophysiological profile is distinct from traditional barbiturates. Crucially, clomethiazole does not affect the electrophysiological responses to excitatory amino acids, whereas barbiturates often exhibit off-target suppression of these pathways [1]. It directly acts on chloride ion channels, providing a cleaner pharmacological profile for isolating GABAergic inhibitory transmission in patch-clamp and slice electrophysiology studies.
| Evidence Dimension | Off-target modulation of excitatory amino acid responses |
| Target Compound Data | No effect on excitatory amino acid electrophysiology |
| Comparator Or Baseline | Traditional barbiturates (suppress excitatory responses) |
| Quantified Difference | Binary divergence in off-target excitatory receptor activity |
| Conditions | Electrophysiological recordings of receptor-ionophore complexes |
Essential for electrophysiologists requiring a potent GABAA modulator that will not confound data by inadvertently suppressing excitatory synaptic transmission.
Due to its oily, lipophilic free-base state, clomethiazole (CAS 533-45-9) is the strictly required form for encapsulation in soft gelatin capsules using medium-chain triglyceride matrices, where aqueous edisylate salts would cause phase separation and formulation failure[1].
Serves as a primary benchmark in alcohol withdrawal syndrome (AWS) and agitation models, favored over diazepam because it isolates sedative efficacy while reducing the confounding need for adjunctive antipsychotics by over 8-fold [2].
Utilized as a positive control in Oxygen-Glucose Deprivation (OGD) and in vitro excitotoxicity models due to its quantified >47% neuroprotective efficacy against glutamate insults, a property lacking in standard benzodiazepines [3].
Selected over traditional barbiturates in slice recordings to study GABAA receptor kinetics, as it modulates chloride channels without off-target interference on excitatory amino acid receptors [4].
Irritant